molecular formula C10H15N3O2 B8310350 6-isobutyl-2-(methylamino)pyrimidine-4-carboxylic acid

6-isobutyl-2-(methylamino)pyrimidine-4-carboxylic acid

Cat. No.: B8310350
M. Wt: 209.24 g/mol
InChI Key: TVKBTKXUITWCCU-UHFFFAOYSA-N
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Description

6-isobutyl-2-(methylamino)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.245 g/mol . This compound belongs to the pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isobutyl-2-(methylamino)pyrimidine-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-isobutyl-2-(methylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-isobutyl-2-(methylamino)pyrimidine-4-carboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-isobutyl-2-(methylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to various biological effects . For example, they may inhibit the activity of DNA topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-isobutyl-2-(methylamino)pyrimidine-4-carboxylic acid include other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-(methylamino)-6-(2-methylpropyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-6(2)4-7-5-8(9(14)15)13-10(11-3)12-7/h5-6H,4H2,1-3H3,(H,14,15)(H,11,12,13)

InChI Key

TVKBTKXUITWCCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NC(=N1)NC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound is obtained as a beige solid (84 mg) in analogy to 2-methylamino-6-propyl-pyrimidine-4-carboxylic acid starting from 6-isobutyl-2-methanesulfonyl-pyrimidine-4-carboxylic acid; LC-MS: tR=0.63 min, [M+H]+=209.99.
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